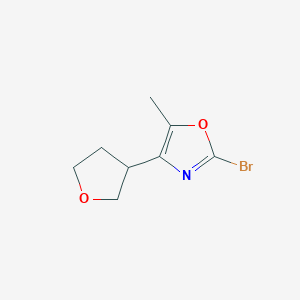
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BM-212 or TAK-212 and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Yamane et al. (2004) described an efficient method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles, which may include compounds similar to 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole. This method involves the reaction of 2-aryl-4,5-dimethyl-1,3-oxazoles with N-bromosuccinimide and N-chlorosuccinimide, yielding high regioselectivity and moderate to good yields (Yamane, Mitsudera, & Shundoh, 2004).
Functional Derivatives and Transformations
- Prokopenko et al. (2010) synthesized functional derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, which could be used for further transformations, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Photophysical Properties and Applications
- Ferreira et al. (2010) studied the photophysical properties of various oxazoles, including 2,5-disubstituted oxazole-4-carboxylates, which are structurally related to 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole. These compounds exhibited high fluorescence quantum yields and moderate solvent sensitivity, making them potential candidates for use as fluorescent probes (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Antibacterial Applications
- Reck et al. (2005) discussed the development of oxazolidinones, a class of antibacterial agents, that included structures similar to 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole. These compounds showed promise for improved safety profiles in antibacterial applications (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Propiedades
IUPAC Name |
2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHMBMYSMZNJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2430118.png)
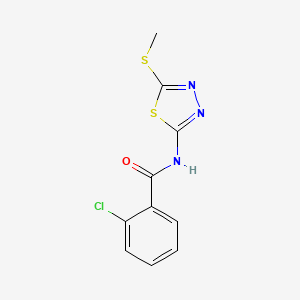
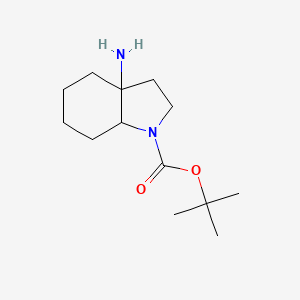



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)
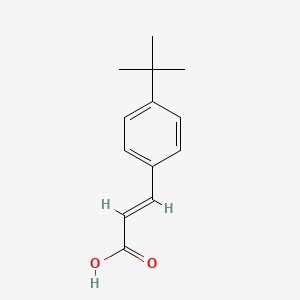

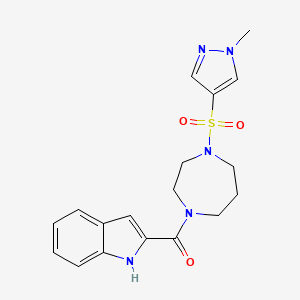
![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)
![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)
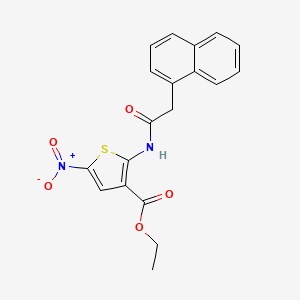
![N-[3-(But-2-ynoylamino)cyclobutyl]cyclobutanecarboxamide](/img/structure/B2430140.png)